4-Chloro-2-isobutoxyphenylboronic acid
Overview
Description
4-Chloro-2-isobutoxyphenylboronic acid is an organoboron compound with the molecular formula C10H14BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and an isobutoxy group at the 2-position. This compound is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-isobutoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound is influenced by various environmental factors. The SM cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Furthermore, boronic acids are generally environmentally benign, making them suitable for use in green chemistry . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-isobutoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-isobutoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. Another method involves the direct borylation of 4-chloro-2-isobutoxyphenyl halides using a palladium catalyst and a boron source such as bis(pinacolato)diboron .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isobutoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for the oxidation of the boronic acid group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chlorine position.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding phenol derivatives.
Substitution: Substituted phenylboronic acid derivatives.
Scientific Research Applications
4-Chloro-2-isobutoxyphenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: The parent compound without the chlorine and isobutoxy substituents.
4-Chlorophenylboronic Acid: Similar structure but lacks the isobutoxy group.
2-Isobutoxyphenylboronic Acid: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chloro-2-isobutoxyphenylboronic acid is unique due to the presence of both chlorine and isobutoxy substituents, which can influence its reactivity and selectivity in chemical reactions. The chlorine atom can participate in additional substitution reactions, while the isobutoxy group can provide steric hindrance and electronic effects that can affect the compound’s behavior in various reactions.
Properties
IUPAC Name |
[4-chloro-2-(2-methylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKLKLXBOXFPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681709 | |
Record name | [4-Chloro-2-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-06-2 | |
Record name | Boronic acid, B-[4-chloro-2-(2-methylpropoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-Chloro-2-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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